7-Benzyl-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione
Overview
Description
7-Benzyl-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione is a chemical compound with the molecular formula C16H16N4O2S It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of 7-benzyl-3-methyl-3,7-dihydro-purine-2,6-dione with allyl sulfide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and yield, often using continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield different derivatives.
Substitution: The allyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced purine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
7-Benzyl-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 7-Benzyl-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in DNA replication or repair, leading to its potential use as an anticancer agent. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 8-Allylsulfanyl-7-(4-chloro-benzyl)-3-methyl-3,7-dihydro-purine-2,6-dione
- 8-Allylsulfanyl-7-(3-chloro-but-2-enyl)-3-methyl-3,7-dihydro-purine-2,6-dione
- 8-Allylsulfanyl-3-methyl-7-propyl-3,7-dihydro-purine-2,6-dione
Uniqueness
7-Benzyl-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the allylsulfanyl and benzyl groups can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
7-benzyl-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-3-9-23-16-17-13-12(14(21)18-15(22)19(13)2)20(16)10-11-7-5-4-6-8-11/h3-8H,1,9-10H2,2H3,(H,18,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYMANBUDKQOQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC=C)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101320480 | |
Record name | 7-benzyl-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101320480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47202949 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
301354-25-6 | |
Record name | 7-benzyl-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101320480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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